N,N-Diisopropylmethylamine

Catalog No.
S708520
CAS No.
10342-97-9
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diisopropylmethylamine

CAS Number

10342-97-9

Product Name

N,N-Diisopropylmethylamine

IUPAC Name

N-methyl-N-propan-2-ylpropan-2-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-6(2)8(5)7(3)4/h6-7H,1-5H3

InChI Key

ISRXMEYARGEVIU-UHFFFAOYSA-N

SMILES

CC(C)N(C)C(C)C

Canonical SMILES

CC(C)N(C)C(C)C

Organic Synthesis:

  • As a Base: Due to its steric hindrance, N,N-Diisopropylmethylamine acts as a weak nucleophile while still possessing basicity. This makes it ideal for deprotonation reactions in organic synthesis, particularly for reactions involving strong acids. For instance, it is used in the Mannich reaction, a condensation reaction for synthesizing β-amino carbonyl compounds [PubChem, N,N-Diisopropylmethylamine, ].
  • Catalyst: N,N-Diisopropylmethylamine can act as a catalyst in various organic transformations, such as aldol condensations and Diels-Alder reactions. Its steric bulk helps control the reaction pathway and improve selectivity [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

Analytical Chemistry:

  • Extraction: N,N-Diisopropylmethylamine can be used as an extraction solvent for various organic compounds. Its lipophilic nature allows it to efficiently extract analytes from aqueous solutions [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

Material Science:

  • Polymerization: N,N-Diisopropylmethylamine can act as a catalyst or initiator in the polymerization of certain monomers due to its basic nature [Sigma-Aldrich, N,N-Diisopropylmethylamine, ].

N,N-Diisopropylmethylamine, also known as Hünig's base, is an organic compound classified as a tertiary amine. It was named after the German chemist Siegfried Hünig []. Hünig's base is a vital reagent in organic chemistry due to its non-nucleophilic basic properties []. It is commonly abbreviated as DIPEA, DIEA, or i-Pr₂NEt [].


Molecular Structure Analysis

Hünig's base has a central nitrogen atom bonded to an ethyl group (CH₃CH₂-) and two isopropyl groups [(CH₃)₂CH-] (Figure 1). The lone pair of electrons on the nitrogen atom allows it to act as a base. However, the steric hindrance caused by the bulky isopropyl groups prevents it from reacting with larger electrophiles []. This steric hindrance is a key feature of Hünig's base, making it a non-nucleophilic base compared to other amines.

[Insert Figure 1: Molecular structure of N,N-Diisopropylmethylamine (Hünig's base)]


Chemical Reactions Analysis

Synthesis

Hünig's base can be synthesized through the reaction of diisopropylamine with formaldehyde and formic acid [].

(CH₃)₂CHNH₂  +  CH₂O  +  HCO₂H  →  (CH₃)₂CH)₂NCH₃  +  H₂O  +  CO₂Diisopropylamine  +  Formaldehyde  +  Formic acid  →  Hünig's base  +  Water  +  Carbon dioxide

Reactions as a Base

Hünig's base is a versatile base used in various organic reactions. Here's an example of its role in deprotonation:

CH₃COCH₃  +  (CH₃)₂CH)₂NCH₃  →  CH₃COCH₂⁻  +  (CH₃)₂CH)₂NH₂⁺Acetone  +  Hünig's base  →  Acetate ion  +  Diisopropyl ammonium cation

Chemical and Physical Properties Analysis

  • Molecular Formula: C₈H₁₉N []
  • Molar Mass: 129.25 g/mol []
  • Boiling Point: 127 °C []
  • Melting Point: Below -50 °C []
  • Density: 0.742 g/mL at 25 °C []
  • Solubility in Water: 4.01 g/L at 20 °C []
  • Stability: Stable under most conditions [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

N,N-Diisopropylmethylamine

Dates

Modify: 2023-08-15

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